molecular formula C19H15N3O2S B3048246 N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide CAS No. 162331-15-9

N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide

Cat. No. B3048246
CAS RN: 162331-15-9
M. Wt: 349.4 g/mol
InChI Key: DXQWHVGEJXPWOY-UHFFFAOYSA-N
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Description

“N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide” is a chemical compound with the linear formula C19H16N4O2 . It has a molecular weight of 332.365 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide is a potent and selective inhibitor of the proteasome-associated DUB USP14. USP14 plays a critical role in regulating protein degradation and turnover in cells by removing ubiquitin chains from proteins that are targeted for degradation by the proteasome. By inhibiting USP14, this compound promotes the accumulation of ubiquitinated proteins, leading to the activation of the unfolded protein response and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by promoting the accumulation of ubiquitinated proteins and activating the unfolded protein response. It has also been shown to inhibit the growth and proliferation of cancer cells and reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide is a potent and selective inhibitor of USP14, making it a valuable tool for studying the role of USP14 in regulating protein degradation and turnover in cells. However, like all small molecule inhibitors, this compound has limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

For research on N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide include the development of more potent and selective inhibitors of USP14, the identification of biomarkers for patient selection in clinical trials, and the evaluation of combination therapies with other anti-cancer agents. Additionally, further research is needed to elucidate the role of USP14 in neurodegenerative disorders and inflammation and to explore the potential therapeutic applications of this compound in these diseases.

Scientific Research Applications

N-(2-oxo-2-phenyl-1-(pyrimidin-4-ylthio)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-associated DUB USP14, leading to the accumulation of misfolded and damaged proteins in cells. This accumulation of protein aggregates ultimately leads to the death of cancer cells.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

N-(2-oxo-2-phenyl-1-pyrimidin-4-ylsulfanylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-17(14-7-3-1-4-8-14)19(25-16-11-12-20-13-21-16)22-18(24)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQWHVGEJXPWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389605
Record name F0173-0133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162331-15-9
Record name F0173-0133
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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